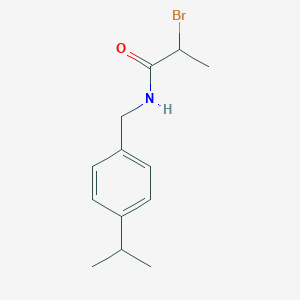

2-Bromo-N-(4-isopropylbenzyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties of “2-Bromo-N-(4-isopropylbenzyl)propanamide” are not available in the retrieved data .Scientific Research Applications

Synthesis and Polymerization Initiators

Synthesis and Molecular Structure Analysis : A study focused on a structurally similar compound, demonstrating its synthesis and detailed molecular structure analysis. This compound was shown to be an efficient fluorescent initiator for atom transfer radical polymerization (ATRP) of acrylates, suggesting potential applications in the synthesis of polymers with tailored properties (Ihor Kulai & S. Mallet-Ladeira, 2016).

Medicinal Chemistry and Enzyme Inhibition

Carbonic Anhydrase Inhibitory Properties : Research on bromophenol derivatives, including those structurally related to "2-Bromo-N-(4-isopropylbenzyl)propanamide," explored their inhibitory effects on human carbonic anhydrase II. Such studies indicate potential applications in developing novel inhibitors for conditions like glaucoma and epilepsy (H. T. Balaydın et al., 2012).

Material Science and Battery Technology

Film-Forming Electrolyte Additives : A study on benzyl isocyanate compounds, related in functionality to "this compound," highlighted their application as polymerizable electrolyte additives for lithium-ion batteries. These compounds were found to improve overcharge protection and charge/discharge performance, showcasing potential utility in enhancing battery safety and efficiency (C. Korepp et al., 2007).

Environmental Science and Degradation Studies

Degradation and Environmental Impact : Although direct studies on "this compound" were not found, research on similar brominated compounds offers insights into their environmental behavior, including volatility, adsorption, and degradation in soil. Such studies are crucial for assessing the environmental impact and safety of using these compounds in various applications (S. Yates & J. Gan, 1998).

Mechanism of Action

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for amide or bromine-containing compounds .

Mode of Action

The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . The compound also contains an amide group, which can participate in various organic reactions to form other useful compounds for synthesis .

Biochemical Pathways

Amides like propanamide can participate in a hofmann rearrangement to produce amines . This suggests that 2-Bromo-N-(4-isopropylbenzyl)propanamide might affect pathways involving amine metabolism.

Result of Action

The compound’s potential to undergo various organic reactions suggests it could have diverse effects depending on the specific biochemical context .

Safety and Hazards

Properties

IUPAC Name |

2-bromo-N-[(4-propan-2-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)12-6-4-11(5-7-12)8-15-13(16)10(3)14/h4-7,9-10H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCYUJSMLIZOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2768437.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2768439.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B2768447.png)

![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2768454.png)

![1-(2-fluorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2768455.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2768459.png)